Scientific Field: Medical Chemistry
Application Summary: The compound 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, which is synthesized from a similar compound, has been studied for its anti-cancer properties.
Methods of Application: The synthesis involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine.
Results: The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines).
Scientific Field: Agrochemical and Pharmaceutical Industries
Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, which share structural similarities with the compound , are used in the agrochemical and pharmaceutical industries.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Scientific Field: Organic Chemistry
Application Summary: The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives is reported.
Application Summary: A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed.
Application Summary: The compound RB7, a derivative of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine, has been found to activate the mitochondrial apoptotic pathway.
Scientific Field: Pharmaceutical Chemistry
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride is a chemical compound characterized by its trifluoromethyl group attached to a biphenyl structure. Its molecular formula is C₁₃H₁₀F₃N·HCl, and it has a molecular weight of approximately 273.68 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a pharmaceutical intermediate, particularly in the development of various therapeutic agents .
These reactions make 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride a versatile building block in organic synthesis .
While specific biological activities of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, they may act as inhibitors or modulators in various biological pathways, potentially influencing processes such as cell signaling or enzyme activity. Preliminary studies suggest that this compound could have implications in proteomics and related fields .
Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride can be achieved through several methods:
Each method varies in complexity and yield, depending on the starting materials and reaction conditions employed .
The primary applications of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride include:
These applications highlight the compound's versatility across different scientific domains .
Interaction studies involving 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride typically focus on its binding affinities with biological targets or other chemical species. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that the compound may interact with proteins involved in cellular signaling pathways, although detailed interaction profiles are still under investigation .
Several compounds share structural similarities with 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride. A comparison is provided below:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine | Biphenyl Amine | Similar trifluoromethyl group; different amine position |
| 4-(Trifluoromethyl)-aniline | Aniline Derivative | Exhibits different reactivity patterns due to para substitution |
| [1,1'-Biphenyl]-4-amine | Biphenyl Amine | Lacks trifluoromethyl group; serves as a baseline for comparison |
The uniqueness of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride lies in its specific trifluoromethyl substitution at the meta position of the biphenyl structure, which may significantly influence its chemical reactivity and biological interactions compared to other similar compounds .
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride is classified as an aromatic amine compound with the molecular formula $$C{13}H{11}ClF_3N$$. According to established amine classification systems, this compound belongs to the category of primary aromatic amines, where the nitrogen atom is directly bonded to an aromatic ring system while maintaining one amino hydrogen substituent. The compound's systematic International Union of Pure and Applied Chemistry name is 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, reflecting its structural organization with the trifluoromethyl group positioned at the 3' carbon of the biphenyl system and the amine functionality located at the 3 position of the adjacent phenyl ring.
The biphenyl core structure consists of two phenyl rings connected by a single carbon-carbon bond, creating a molecular framework that exhibits restricted rotation around the central bond due to steric interactions between ortho hydrogen atoms. The presence of the trifluoromethyl group at the 3' position significantly influences the electronic properties of the entire molecular system, enhancing its lipophilicity and potentially affecting its reactivity patterns in various chemical transformations. As a hydrochloride salt, the compound demonstrates improved water solubility compared to its free base form, which proves advantageous for various applications including pharmaceutical research and synthetic methodologies.
| Property | Value |
|---|---|
| Molecular Formula | $$C{13}H{11}ClF_3N$$ |
| Chemical Abstracts Service Number | 400749-02-2 |
| Molecular Weight | 273.68 g/mol |
| International Union of Pure and Applied Chemistry Name | 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride |
| Chemical Classification | Primary aromatic amine hydrochloride |
The electronic characteristics of this compound are dominated by the electron-withdrawing nature of the trifluoromethyl group, which creates a significant dipole moment and influences the basicity of the amine functionality. The trifluoromethyl substituent, with its high electronegativity and strong inductive effect, modulates the electron density distribution throughout the biphenyl system, affecting both the nucleophilicity of the amine group and the electrophilicity of the aromatic rings. This electronic modulation makes the compound particularly interesting for structure-activity relationship studies and for understanding the fundamental principles governing aromatic amine reactivity in complex molecular environments.
The historical development of 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride is intrinsically linked to the broader evolution of fluorinated organic chemistry and the quest for methods to introduce trifluoromethyl groups into aromatic systems. The synthesis of trifluoromethylated aromatic compounds gained significant momentum during the latter half of the twentieth century, driven by the recognition that fluorinated motifs could impart unique properties to organic molecules, including enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics. Early methodologies for incorporating trifluoromethyl groups into aromatic systems relied heavily on harsh reaction conditions and specialized reagents, making the synthesis of complex trifluoromethylated aromatics challenging and often impractical for large-scale applications.
The development of efficient synthetic routes to 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride benefited from advances in copper-catalyzed trifluoromethylation reactions, which emerged as powerful tools for introducing trifluoromethyl groups into aromatic and heteroaromatic substrates. These methodologies typically employed stable trifluoromethylating reagents such as potassium trifluoroacetate, which could be handled under normal laboratory conditions while providing reliable access to trifluoromethylated products. The use of flow chemistry techniques further enhanced the efficiency of these transformations, enabling rapid reaction times and improved yields while maintaining excellent selectivity for trifluoromethylation over competing side reactions.
Research findings have demonstrated that the synthesis of biphenyl systems bearing both trifluoromethyl and amine functionalities requires careful consideration of the electronic effects imparted by these substituents. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of amine-containing precursors, necessitating the development of specialized synthetic strategies that accommodate these electronic perturbations. Contemporary synthetic approaches often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biphenyl framework while preserving the integrity of both the trifluoromethyl and amine functionalities.
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride occupies a distinctive position within the broader class of trifluoromethylated aromatic compounds, representing a sophisticated molecular architecture that combines multiple functional elements in a single framework. Trifluoromethylated aromatic compounds have emerged as substances of considerable interest across various industrial fields due to their high lipophilicity, strong electron-withdrawing ability, and characteristic molecular size. The trifluoromethyl group's unique properties stem from the exceptional electronegativity of fluorine atoms and the strong carbon-fluorine bonds, which create a highly polarized substituent that dramatically alters the electronic properties of aromatic systems.
Within the specific subcategory of trifluoromethylated biphenyls, this compound represents an important structural motif that combines the rigid biphenyl framework with the electron-withdrawing trifluoromethyl group and the basic amine functionality. Comparative analysis with related compounds reveals the structural diversity possible within this chemical space, including positional isomers where the trifluoromethyl group occupies different positions on the biphenyl system. For instance, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine represents a positional isomer with the trifluoromethyl group at the 4' position rather than the 3' position, demonstrating how subtle structural modifications can influence the overall properties of these molecules.
| Compound Name | Trifluoromethyl Position | Amine Position | Chemical Abstracts Service Number |
|---|---|---|---|
| 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine | 3' | 3 | 400749-02-2 |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine | 4' | 3 | 1211195-38-8 |
| 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine | 3' | 2 | 365-06-0 |
| 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine | 3' | 4 | 397-28-4 |
The strategic positioning of functional groups in 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride creates a molecular environment where the electron-withdrawing trifluoromethyl group and the electron-donating amine group are spatially separated yet electronically coupled through the conjugated biphenyl system. This arrangement results in a complex electronic structure that exhibits characteristics distinct from simpler trifluoromethylated aromatics, making it particularly valuable for studies investigating electronic communication across extended aromatic systems. The compound's position within the broader family of fluorinated aromatics is further distinguished by its potential for participating in hydrogen bonding interactions through the amine functionality while simultaneously exhibiting the hydrophobic characteristics imparted by the trifluoromethyl group.
The significance of 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride in organic chemistry research extends across multiple dimensions of contemporary chemical science, reflecting its utility as both a synthetic target and a versatile building block for more complex molecular architectures. Research into fluorinated compounds has intensified dramatically in recent decades, driven by the recognition that fluorine-containing motifs can impart extraordinary properties to organic molecules that are difficult to achieve through other structural modifications. The compound serves as an excellent model system for investigating the fundamental principles governing the synthesis and reactivity of multiply functionalized aromatic systems, particularly those containing electron-withdrawing fluorinated substituents.
Contemporary research methodologies for synthesizing trifluoromethylated amines have revealed the compound's importance as a benchmark for evaluating new synthetic protocols. Recent investigations have demonstrated straightforward strategies for the synthesis of unprecedented trifluoromethyl-containing amines using combinations of specialized reagents and optimized reaction conditions. These studies have shown that the scalability of synthetic methodologies can be effectively demonstrated using this compound as a test substrate, with researchers successfully preparing multigram quantities while maintaining high purity and yield. The stability characteristics of the trifluoromethyl-amine motif have been thoroughly investigated, revealing exceptional stability under various conditions including aqueous environments, acidic conditions, and saline solutions.
From a mechanistic perspective, 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride has contributed to fundamental understanding of electronic effects in aromatic systems. Research into copper-catalyzed aromatic trifluoromethylation has utilized this compound and related structures to elucidate reaction mechanisms and optimize synthetic protocols. Flow chemistry applications have demonstrated that such compounds can be synthesized with remarkable efficiency, enabling rapid reaction times measured in minutes rather than hours or days. These advances have practical implications for both academic research and industrial applications, where the ability to rapidly access complex fluorinated molecules can accelerate discovery and development timelines.
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